Atopaxar hydrobromide, also known as E-5555, is classified as a small molecule drug and specifically functions as a selective and reversible antagonist of the protease-activated receptor-1 (PAR-1) for thrombin. It has been investigated primarily for its use in treating conditions like coronary artery disease and acute coronary syndrome . The compound's development has been supported by various studies that highlight its safety profile and efficacy in preclinical and clinical trials .
The synthesis of atopaxar hydrobromide involves several key steps, typically beginning with the preparation of intermediates that can be further modified to achieve the desired molecular structure. The detailed synthetic route includes:
The exact parameters such as temperature, pressure, and reaction times are critical for optimizing yield and purity but are often proprietary to the developing pharmaceutical companies .
Atopaxar hydrobromide has a complex molecular structure characterized by the following features:
The InChIKey for atopaxar hydrobromide is QWKAUGRRIXBIPO-UHFFFAOYSA-N, which can be used for database searches related to this compound .
Atopaxar hydrobromide participates in several chemical reactions primarily related to its pharmacological function:
Atopaxar hydrobromide operates through a well-defined mechanism:
The physical and chemical properties of atopaxar hydrobromide are crucial for understanding its behavior in biological systems:
Atopaxar hydrobromide has several notable applications:
Thrombin-mediated platelet activation through PAR-1 receptors emerged as a promising therapeutic target following discoveries that existing antiplatelet regimens (aspirin/P2Y12 inhibitors) left this pathway unblocked. PAR-1, a G-protein coupled receptor expressed on human platelets, requires thrombin-mediated proteolytic cleavage to expose a tethered ligand domain (SFLLRN) that triggers intracellular signaling cascades driving platelet aggregation [4]. This receptor's discovery by Vu et al. (1991) revealed it as the primary high-affinity thrombin receptor (EC₅₀: 50 pM), with PAR-4 serving as a low-affinity backup (EC₅₀: 5,000 pM) [6] [8].
Early proof-of-concept studies demonstrated that PAR-1 blockade could inhibit arterial thrombosis without prolonging bleeding times—a critical advantage over conventional antithrombotics. Antibody-based PAR-1 inhibition in primates reduced thrombosis by >80% without hemorrhagic complications, establishing the therapeutic rationale for small molecule antagonists [6]. Species specificity posed challenges: PAR-1 mediates thrombin signaling only in primates and guinea pigs, necessitating specialized preclinical models [8]. First-generation antagonists like SCH530348 (vorapaxar) validated PAR-1 inhibition clinically but revealed limitations including bleeding risk and irreversible receptor binding, driving demand for reversible alternatives [1] [4].
Table 1: Evolution of PAR-1 Antagonists in Cardiovascular Research
Compound | Origin | Development Phase | Key Pharmacological Characteristics |
---|---|---|---|
SCH530348 (Vorapaxar) | Schering-Plough | FDA Approved (2014) | Irreversible binding; Long receptor occupancy (>30 days) |
E5555 (Atopaxar) | Eisai Co. | Phase II Discontinued | Reversible binding; Short receptor dissociation half-life |
PAR-1 Antibody | Academic Research | Preclinical | Proof-of-concept thrombosis inhibition without bleeding risk |
Atopaxar hydrobromide (development code E5555) emerged from systematic structure-activity optimization at Eisai Co., where researchers screened >16,000 drug-like compounds to identify a reversible PAR-1 antagonist with favorable pharmacokinetics. The discovery team addressed key challenges: achieving nanomolar affinity while preserving selectivity over other platelet activation pathways (ADP, TXA₂), and ensuring oral bioavailability for chronic administration [3] [6]. The lead compound features a bicyclic amidine core with diethoxyfluoroisoindole and tert-butyl-methoxyphenyl moieties enabling high-affinity PAR-1 interaction (IC₅₀: 19 nM) [5] [10].
Pharmacological characterization revealed atopaxar's exceptional specificity: it inhibited thrombin receptor-activating peptide (TRAP)-induced platelet aggregation (IC₅₀: 0.019 μM) without affecting ADP, collagen, or PAR-4 mediated aggregation at concentrations ≤20 μM [6] [10]. In guinea pig thrombosis models, oral administration (30-100 mg/kg) produced dose-dependent antithrombotic effects, prolonging time to arterial occlusion by 1.8-2.4-fold without prolonging bleeding time even at 1,000 mg/kg—demonstrating a favorable safety window [6] [8]. Phase II trials (LANCELOT-ACS/CAD) confirmed these findings in humans, showing atopaxar effectively inhibited TRAP-induced platelet aggregation (≥90% inhibition at 200 mg/day) with minor bleeding risk [1] [3].
Despite promising efficacy, development was discontinued in 2012 due to dose-dependent transaminitis and QTc prolongation observed in clinical trials, limiting its therapeutic index. Nevertheless, atopaxar remains a valuable pharmacological tool for studying PAR-1 signaling [1] [3].
Table 2: Pharmacological Profile of Atopaxar Hydrobromide
Parameter | In Vitro Findings | In Vivo Findings (Guinea Pig/Rat) |
---|---|---|
PAR-1 Binding Affinity | IC₅₀: 0.019 μM (human platelet membranes) | Not applicable |
TRAP-Induced Aggregation | Complete inhibition at therapeutic concentrations | Dose-dependent inhibition (30-100 mg/kg) |
Non-PAR-1 Aggregation Pathways | No effect (ADP, collagen, PAR-4ap) | No effect on bleeding time (≤1,000 mg/kg) |
Vascular Restenosis | Inhibited thrombin-induced SMC proliferation | Reduced neointimal thickening post-injury |
Beyond its PAR-1 antagonist properties, atopaxar hydrobromide unexpectedly emerged as a potent modulator of the JAK-STAT pathway. High-throughput screening of 16,081 compounds using STAT3 luciferase reporter assays identified atopaxar as a selective inhibitor of JAK1/JAK2 kinases, disrupting phosphorylation of STAT3—a transcription factor implicated in oncogenesis and immune dysregulation [2]. This discovery repositioned atopaxar as a potential dual-targeted agent for oncology applications, particularly in malignancies with constitutive JAK-STAT activation.
Mechanistic studies demonstrated that atopaxar hydrobromide (5-20 μM) suppressed both constitutive and cytokine-induced STAT3 phosphorylation in cancer cells, inducing G1 cell cycle arrest and selective apoptosis in STAT3-dependent tumors [2]. Unlike PAR-1 antagonism, this activity required the hydrobromide salt formulation, suggesting ionic interactions with kinase domains. The compound exhibited particular efficacy against triple-negative breast cancer and other malignancies driven by dysregulated JAK-STAT signaling, reducing tumor growth in xenograft models by >60% through caspase-mediated apoptosis [2] [7].
This JAK-STAT inhibition intersects with PAR-1 signaling in the tumor microenvironment:
Table 3: JAK-STAT Pathway Modulation by Atopaxar Hydrobromide
Oncological Parameter | Effect of Atopaxar Hydrobromide | Mechanistic Basis |
---|---|---|
STAT3 Phosphorylation | Concentration-dependent inhibition (IC₅₀: ~5 μM) | Direct JAK1/JAK2 kinase inhibition |
Cancer Cell Apoptosis | Selective induction in STAT3-dependent lines | Caspase-3/9 activation; Bcl-2 downregulation |
Cell Cycle Progression | G1 phase arrest | Reduced cyclin D1/CDK4/6 expression |
In Vivo Tumor Growth | >60% reduction in xenograft models | Anti-proliferative/pro-apoptotic actions |
EMT Markers | Partial reversal in breast cancer models | E-cadherin upregulation; vimentin reduction |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7